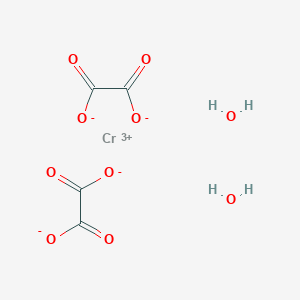
Bis(oxalato)chromate(III)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Bis(oxalato)chromate(III) is a coordination compound that has been extensively studied in the field of chemistry due to its unique properties and potential applications. This compound is composed of chromium, carbon, and oxygen atoms, and is commonly referred to as Cr(C2O4)2-.
Applications De Recherche Scientifique
Bis(oxalato)chromate(III) has been widely studied for its potential applications in the field of catalysis. This compound has been shown to catalyze the oxidation of alcohols and aldehydes, as well as the isomerization of alkenes. Additionally, bis(oxalato)chromate(III) has been studied for its potential use as a contrast agent in magnetic resonance imaging (MRI) due to its unique magnetic properties.
Mécanisme D'action
The mechanism of action of bis(oxalato)chromate(III) is not fully understood, but it is believed to involve the transfer of electrons from the chromium center to the oxalate ligands. This results in the formation of an intermediate species that is highly reactive and capable of catalyzing a variety of chemical reactions.
Effets Biochimiques Et Physiologiques
Bis(oxalato)chromate(III) has not been extensively studied for its biochemical and physiological effects, but it is believed to be relatively non-toxic and non-carcinogenic. However, this compound should be handled with care due to its potential to cause skin and eye irritation.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of bis(oxalato)chromate(III) is its high solubility in water and other polar solvents, which makes it easy to work with in lab experiments. Additionally, this compound is relatively stable and can be stored for long periods of time without decomposing. However, one limitation of bis(oxalato)chromate(III) is its potential to cause skin and eye irritation, which requires careful handling and safety precautions.
Orientations Futures
There are several future directions for research on bis(oxalato)chromate(III), including its potential use as a catalyst for other chemical reactions and its potential applications in MRI contrast agents. Additionally, further studies are needed to fully understand the mechanism of action and biochemical and physiological effects of this compound. Overall, bis(oxalato)chromate(III) is a promising compound with many potential applications in the field of chemistry.
Méthodes De Synthèse
Bis(oxalato)chromate(III) can be synthesized through a variety of methods, including the reaction of potassium oxalate with chromium(III) chloride in water or the reaction of sodium oxalate with chromium(III) nitrate in ethanol. The resulting compound is a bright red solid that is highly soluble in water and other polar solvents.
Propriétés
Numéro CAS |
18954-99-9 |
|---|---|
Nom du produit |
Bis(oxalato)chromate(III) |
Formule moléculaire |
C4H4CrO10- |
Poids moléculaire |
264.06 g/mol |
Nom IUPAC |
chromium(3+);oxalate;dihydrate |
InChI |
InChI=1S/2C2H2O4.Cr.2H2O/c2*3-1(4)2(5)6;;;/h2*(H,3,4)(H,5,6);;2*1H2/q;;+3;;/p-4 |
Clé InChI |
QEFLQERGWRXFOW-UHFFFAOYSA-J |
SMILES |
C(=O)(C(=O)[O-])[O-].C(=O)(C(=O)[O-])[O-].O.O.[Cr+3] |
SMILES canonique |
C(=O)(C(=O)[O-])[O-].C(=O)(C(=O)[O-])[O-].O.O.[Cr+3] |
Autres numéros CAS |
18954-99-9 |
Synonymes |
is(oxalato)chromate(III) diaquobis(oxalato)chromate(III) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



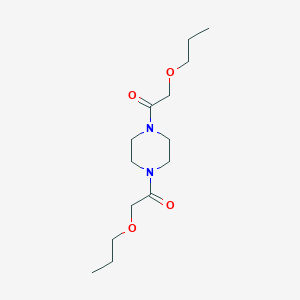
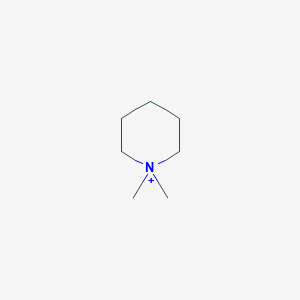
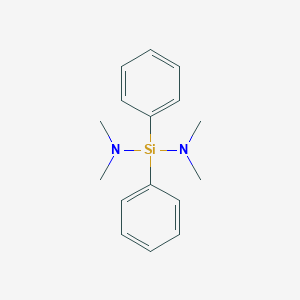
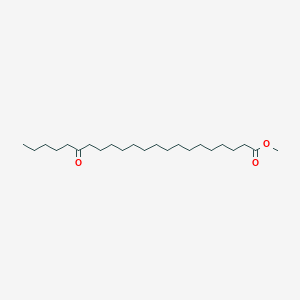
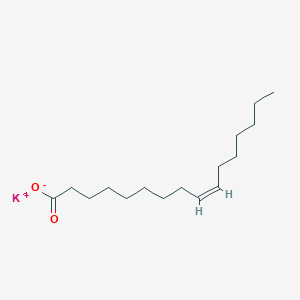
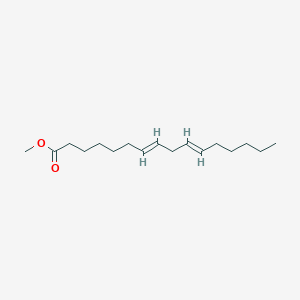
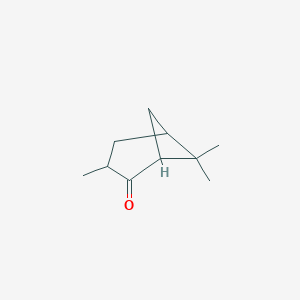
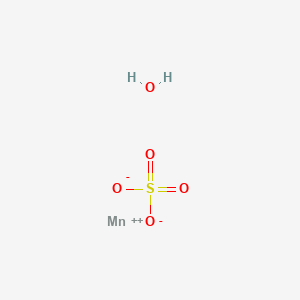
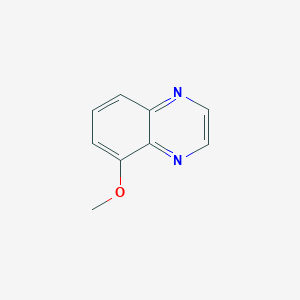
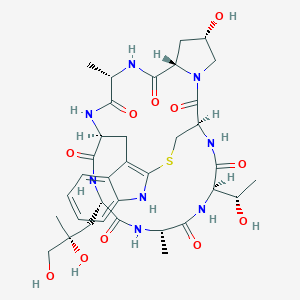
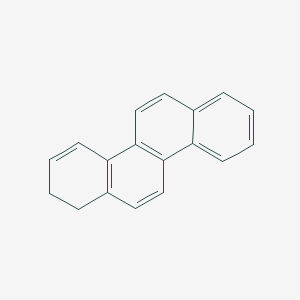
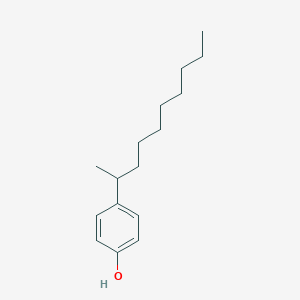
![1-Oxaspiro[2.6]nonane](/img/structure/B94567.png)
![Benzenesulfonic acid, 3-[(4-amino-3-methoxyphenyl)azo]-](/img/structure/B94569.png)